N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate
Overview
Description
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate, also known as FGIN-1-27, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to have affinity towards the dopamine D3 receptor.
Mechanism of Action
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate acts as a partial agonist at the dopamine D3 receptor. It has been found to modulate the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction. This compound has been found to reduce drug-seeking behavior in animal models of addiction.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to increase dopamine release in the nucleus accumbens, which is involved in reward processing. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate has several advantages and limitations for lab experiments. One advantage is that it has been found to have high selectivity towards the dopamine D3 receptor, which reduces the likelihood of off-target effects. One limitation is that it has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate. One direction is to investigate its potential use in the treatment of depression and schizophrenia. Another direction is to investigate its potential use in combination with other drugs for the treatment of addiction. Finally, further studies are needed to investigate the long-term effects of this compound on the brain and behavior.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. It has been found to have affinity towards the dopamine D3 receptor and has been studied for its potential use in the treatment of drug addiction, depression, and schizophrenia. This compound acts as a partial agonist at the dopamine D3 receptor and modulates the activity of the mesolimbic dopamine system. Further studies are needed to investigate its potential use in combination with other drugs and its long-term effects on the brain and behavior.
Scientific Research Applications
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate has been studied for its potential therapeutic applications in various diseases. It has been found to have affinity towards the dopamine D3 receptor, which is involved in the regulation of mood, reward, and addiction. This compound has been studied for its potential use in the treatment of drug addiction, depression, and schizophrenia.
properties
IUPAC Name |
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O.C2H2O4/c18-16-11-7-6-10-15(16)17(21)20-13-12-19-14-8-4-2-1-3-5-9-14;3-1(4)2(5)6/h6-7,10-11,14,19H,1-5,8-9,12-13H2,(H,20,21);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTNXBQRYQCWQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCNC(=O)C2=CC=CC=C2F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.